molecular formula C9H6BrIN2 B13938803 4-Bromo-1-(3-iodo-phenyl)-1h-imidazole

4-Bromo-1-(3-iodo-phenyl)-1h-imidazole

Cat. No.: B13938803
M. Wt: 348.97 g/mol
InChI Key: YSWUFBDWFHIOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(3-iodo-phenyl)-1H-imidazole is a halogenated heterocyclic compound of significant interest in modern medicinal chemistry for the development of novel bioactive molecules. The imidazole scaffold is a privileged structure in drug discovery, known for its ability to serve as a bioisostere for amide bonds, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Researchers frequently utilize this core structure in the design of potential antiviral agents. Heterocycles like imidazole are key components in inhibitors targeting viral proteases, such as the 3C-like protease (3CLpro) and papain-like protease (PLpro), which are essential for the replication of coronaviruses and other pathogens . Furthermore, structural analogs of this compound, featuring similar bis-imidazole architectures, have demonstrated potent picomolar to nanomolar activity as NS5A inhibitors against the Hepatitis C virus (HCV), highlighting the value of this chemical class in antiviral research . The presence of bromine and iodine substituents on the aromatic rings makes this molecule a versatile synthetic intermediate. These halogen atoms are excellent leaving groups, enabling further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) to generate diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including as a building block in organic synthesis, a core fragment in fragment-based drug discovery, and a candidate for high-throughput screening against biological targets. Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C9H6BrIN2

Molecular Weight

348.97 g/mol

IUPAC Name

4-bromo-1-(3-iodophenyl)imidazole

InChI

InChI=1S/C9H6BrIN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H

InChI Key

YSWUFBDWFHIOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Halogenation of Imidazole at the 4-Position

A patented method (CN106674121A) describes the halogenation of imidazole using elemental bromine in an alkaline aqueous medium. Key steps include:

  • Reacting imidazole with bromine in the presence of potassium hydroxide at 80-90 °C.
  • Adjusting pH to neutral (~7) with concentrated hydrochloric acid to precipitate the 4-bromo-1H-imidazole.
  • Filtering and washing to obtain a crude product with yields around 86-90%.
  • A subsequent reduction step using sodium sulfite in aqueous isopropanol removes excess halogen and impurities, followed by extraction and vacuum concentration to yield a pure 4-bromo-1H-imidazole product with purity close to 99%.

This method is scalable, environmentally considerate (recycling filtrates, no sewage discharge), and provides high yields and purity.

N-Arylation of Imidazole with 3-Iodobenzene Derivatives

Literature from the Royal Society of Chemistry (RSC) details copper-catalyzed N-arylation reactions:

  • Using copper/copper oxide nanoparticles as catalysts.
  • Reacting imidazole with 3-iodobenzene derivatives in the presence of potassium hydroxide in dimethyl sulfoxide solvent.
  • Reaction temperatures typically around 110 °C.
  • The process yields 1-(3-iodophenyl)-1H-imidazole derivatives confirmed by GC-MS and NMR analysis.

Detailed Stepwise Preparation Protocol

Combining the above methods, the preparation of 4-Bromo-1-(3-iodo-phenyl)-1H-imidazole can be summarized as follows:

Step Description Reagents and Conditions Yield (%) Notes
1 Bromination of imidazole at 4-position Imidazole, bromine, potassium hydroxide, water; 80-90 °C; pH adjusted to ~7 with HCl 86-90 Crude 4-bromo-1H-imidazole isolated by filtration
2 Purification by reduction Sodium sulfite, isopropanol/water mixture; reflux or 60-100 °C for 5-6 hours ~99 purity Removes excess bromine and impurities
3 N-Arylation with 3-iodobenzene 3-iodobenzene, copper/copper oxide nanoparticles, potassium hydroxide, DMSO; 110 °C; 48-66 hours Variable (20-70% depending on conditions) Copper-catalyzed C-N coupling

Research Findings and Analytical Data

Bromination Reaction Data (Patent CN106674121A)

  • Reaction scale examples show consistent yields (86-90%) for 4-bromo-1H-imidazole.
  • Purity confirmed by ^1H-NMR (400 MHz, CDCl_3): δ 7.64 (s, 1H), 7.17 (s, 1H).
  • Recycling of filtrates reduces waste and cost.

N-Arylation Reaction Data (RSC Publication)

  • GC-MS of 1-(3-iodophenyl)-1H-imidazole shows molecular ion peak at m/z consistent with the expected molecular weight.
  • Reaction conditions optimized for copper nanoparticle catalyst loading, base concentration, and solvent choice.
  • Yields vary but can reach up to 70% under optimized conditions.

Example Experimental Procedure (Literature)

An example synthesis of 4-bromo-1-methylimidazole (a related halogenated imidazole) involves:

  • Reaction of N-methylimidazole with bromine in acetic acid with sodium acetate at room temperature.
  • Isolation of tribrominated product with 29% yield.
  • Demonstrates the feasibility of selective bromination under mild conditions, which can be adapted for 4-bromoimidazole derivatives.

Comparative Analysis of Preparation Methods

Aspect Halogenation (Patent Method) N-Arylation (Copper-Catalyzed)
Reaction Medium Aqueous alkaline solution Dimethyl sulfoxide (DMSO)
Temperature 80-90 °C 110 °C
Catalyst None (halogenation) Copper/Copper oxide nanoparticles
Yield High (86-90% for halogenation) Moderate (up to 70%)
Purification Filtration, reduction, extraction Chromatography
Environmental Impact Low; recycling filtrates, no waste discharge Requires solvent handling and catalyst recovery
Scalability High, industrially viable Moderate, suitable for lab scale

Scientific Research Applications

4-Bromo-1-(3-iodo-phenyl)-1h-imidazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-iodo-phenyl)-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-Bromo-1-(3-iodo-phenyl)-1H-imidazole with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Properties
4-Bromo-1-(3-iodo-phenyl)-1H-imidazole C₉H₆BrIN₂ 335.97 3-iodophenyl Not reported High polarizability, steric bulk
4-Bromo-1-(4-fluorophenyl)-1H-imidazole C₉H₆BrFN₂ 241.06 4-fluorophenyl Not reported Electron-withdrawing, improved solubility
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole C₁₀H₆BrF₃N₂ 291.07 4-trifluoromethylphenyl Not reported Strong electron-withdrawing, hydrophobic
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole C₇H₉BrN₂O 205.05 Tetrahydrofuran-2-yl Not reported Enhanced solubility in polar solvents
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole C₁₉H₁₃BrN₂ 349.23 4-bromophenyl, benzimidazole Not reported Planar structure, OLED applications

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -CF₃) reduce electron density on the imidazole ring, altering reactivity in electrophilic substitutions. The 3-iodophenyl group combines steric bulk with moderate electron-withdrawing effects.
    • Halogen Position : Fluorine at the 4-position (para) maximizes electronic effects, while iodine at the 3-position (meta) may hinder regioselectivity in further reactions.
  • Molecular Weight and Solubility : Higher molecular weight (e.g., iodophenyl derivative) correlates with lower solubility in polar solvents, whereas tetrahydrofuran-substituted analogs exhibit improved solubility .

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